2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both pyridine and sulfonamide groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-bromo-3-methylaniline with pyridine-3-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-3-methylphenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced forms of the compound.
Scientific Research Applications
2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in antimicrobial and anticancer research.
Medicine: Due to its sulfonamide group, it is explored for its potential use in developing new drugs.
Industry: It can be used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. Additionally, the compound may interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with antimicrobial properties.
Sulfapyridine: Known for its use in treating bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial activity.
Uniqueness: 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of the 4-bromo-3-methylphenyl group, which can impart distinct chemical and biological properties compared to other sulfonamides
Properties
IUPAC Name |
2-(4-bromo-3-methylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZYESIWCOOCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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